ethyl 5-isopropyl-4-methyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-isopropyl-4-methyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a pyrazole ring, and various substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-isopropyl-4-methyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reactions: The thiophene and pyrazole intermediates are then coupled using appropriate reagents and catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-isopropyl-4-methyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-isopropyl-4-methyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of ethyl 5-isopropyl-4-methyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as sulfathiazole and ritonavir, exhibit similar biological activities.
Pyrazoles: Compounds like 3(5)-substituted pyrazoles are structurally related and share similar reactivity and biological properties.
Uniqueness
Ethyl 5-isopropyl-4-methyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate is unique due to its specific combination of thiophene and pyrazole rings, along with the distinct substituents that confer unique chemical and biological properties
Properties
Molecular Formula |
C22H25N3O3S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]-5-propan-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H25N3O3S/c1-6-28-22(27)18-14(4)19(13(2)3)29-20(18)23-12-17-15(5)24-25(21(17)26)16-10-8-7-9-11-16/h7-13,24H,6H2,1-5H3/b23-12+ |
InChI Key |
DVHOGTSJWUPSLU-FSJBWODESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(C)C)/N=C/C2=C(NN(C2=O)C3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(C)C)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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